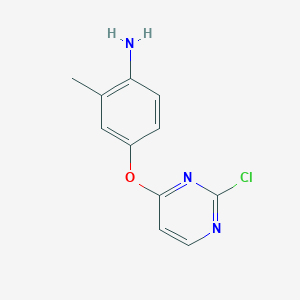![molecular formula C19H24BrNO3 B13864984 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide](/img/structure/B13864984.png)
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 3,5-dihydroxybenzaldehyde with tert-butylamine and benzylamine under controlled conditions to form the desired intermediate. This intermediate is then further reacted with ethanone-d9 and hydrobromic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
- 1-(3,4-Dihydroxyphenyl)-1-decanone
- 1-[3-(1,1-Dimethylethyl)-4-methoxy-5-methylphenyl]ethanone
- 1,1-Dimethylethyl (3R)-3[(phenylmethyl)amino]-1-pyrrolidinecarboxylate .
Uniqueness: 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its deuterated form (d9) also makes it valuable in isotopic labeling studies and NMR spectroscopy.
Propiedades
Fórmula molecular |
C19H24BrNO3 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
2-[benzyl-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-(3,5-dihydroxyphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C19H23NO3.BrH/c1-19(2,3)20(12-14-7-5-4-6-8-14)13-18(23)15-9-16(21)11-17(22)10-15;/h4-11,21-22H,12-13H2,1-3H3;1H/i1D3,2D3,3D3; |
Clave InChI |
ROBMDUUOTVWJEL-KYRNGWDOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.Br |
SMILES canónico |
CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


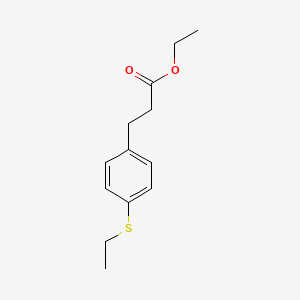
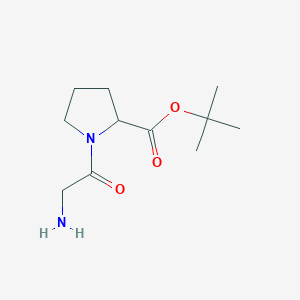
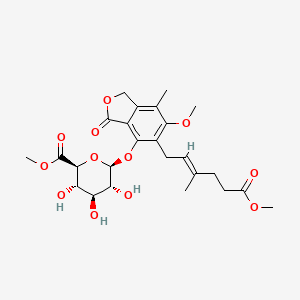
![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)
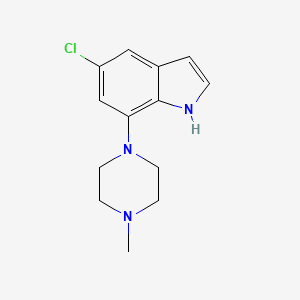
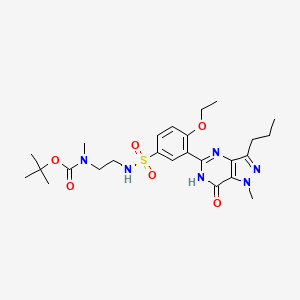

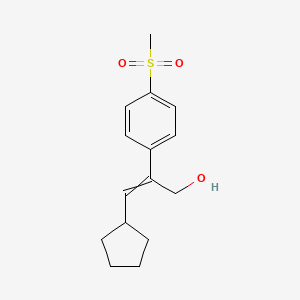
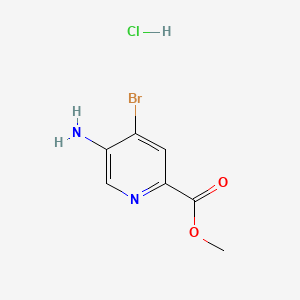
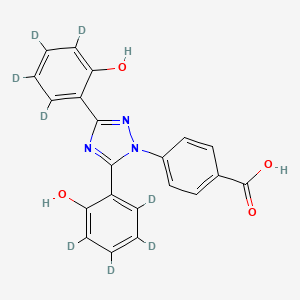
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
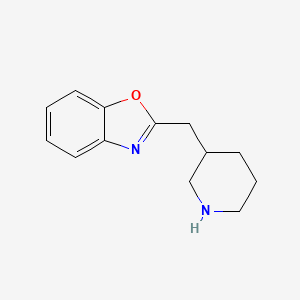
![1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
